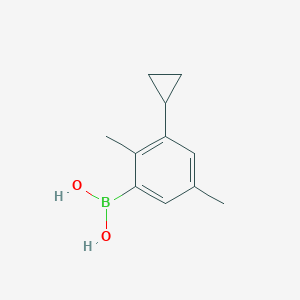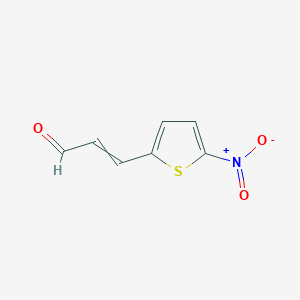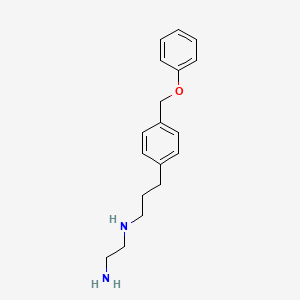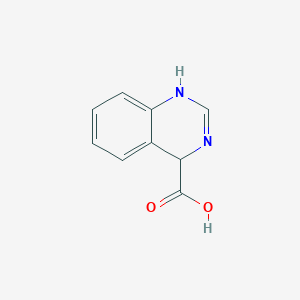
3,4-Dihydroquinazoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroquinazoline-4-carboxylic acid is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The quinazoline scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinazoline-4-carboxylic acid can be achieved through several methods. One efficient approach involves the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. This method starts with the three-component Passerini reaction of 2-azidobenzaldehydes, benzoic acid, and isocyanides to produce azide intermediates. These intermediates are then treated sequentially with triphenylphosphine, isocyanates (or carbon disulfide), and secondary amines to yield polysubstituted 3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
3,4-Dihydroquinazoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as selective somatostatin receptor agonists, which can regulate hormone secretion and exhibit therapeutic effects in conditions like acromegaly and neuroendocrine tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinazolinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
4H-3,1-Benzothiazine: Another heterocyclic compound with comparable synthetic routes and biological properties.
Uniqueness
3,4-Dihydroquinazoline-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown remarkable potential as enzyme inhibitors and receptor agonists, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1,4-dihydroquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13) |
Clé InChI |
VZZZXZUUZCWPIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


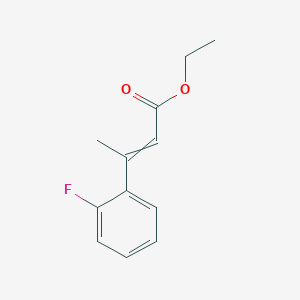
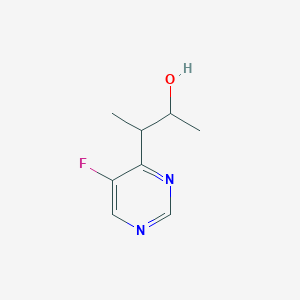
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
![1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
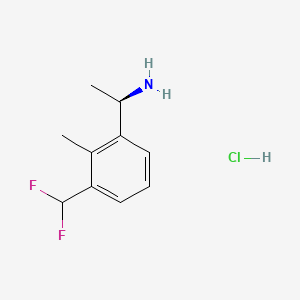
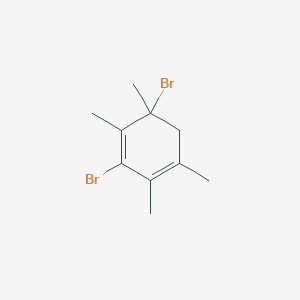
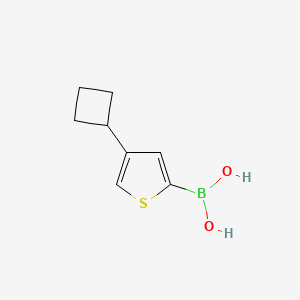

![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
